molecular formula C6H8ClF3N2O B2886256 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride CAS No. 2411293-80-4

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2886256
CAS No.: 2411293-80-4
M. Wt: 216.59
InChI Key: BTFNZIWMIQMTQG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazol ring, which is further linked to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazol ring. One common method is the cyclization of a suitable precursor containing the trifluoromethyl group and an amino group. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

  • Industry: Use in the production of agrochemicals and advanced materials.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline

  • Trifluoromethylpyridine

  • Trifluoromethylbenzene derivatives

Uniqueness: 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride is unique due to its specific structural features, including the oxazol ring and the presence of the trifluoromethyl group. These features can impart distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O.ClH/c7-6(8,9)5-3-4(1-2-10)12-11-5;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKOWRHHDWCAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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